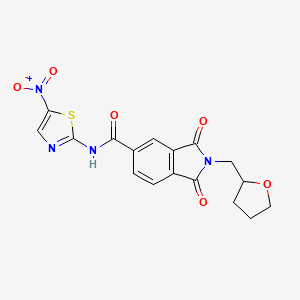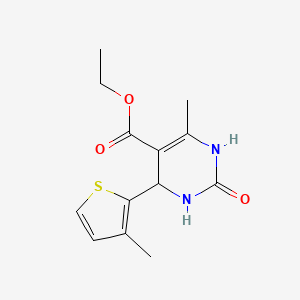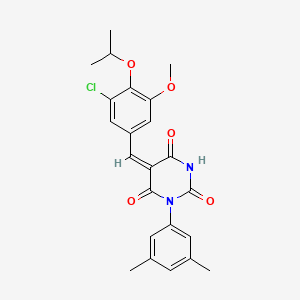
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as NAP, is a compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the naturally occurring amino acid proline and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and growth. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to inhibit the JNK signaling pathway, which is involved in cell death and inflammation. In addition, 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in inflammation and cell death. In addition, 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD), which help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione for lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of research is the development of novel 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione and its potential targets in the brain. In addition, there is a need for further studies to determine the safety and efficacy of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in humans. Finally, there is potential for the use of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 1-naphthylamine with 4-phenylpiperazine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with proline and acetic anhydride to yield 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. This synthesis method has been optimized and modified over the years to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of aging and stress. In addition, 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a treatment for autism spectrum disorders.
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23-17-22(26-15-13-25(14-16-26)19-9-2-1-3-10-19)24(29)27(23)21-12-6-8-18-7-4-5-11-20(18)21/h1-12,22H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIUINWCGMDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)
![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)
![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)

![N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4923758.png)

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4923765.png)



![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)
![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923808.png)
